4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide
Description
4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a complex organic compound that features a combination of sulfonamide, acenaphthylene, and piperazine moieties
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27ClN4O2S2/c30-21-12-14-23(15-13-21)38(35,36)32-27-24-10-4-6-20-7-5-11-25(26(20)24)28(27)33-16-18-34(19-17-33)29(37)31-22-8-2-1-3-9-22/h1-15,27-28,32H,16-19H2,(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRCSGPUZRHKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C(C3=CC=CC4=C3C2=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps:
Formation of the Acenaphthylene Intermediate: The initial step involves the preparation of 1,2-dihydroacenaphthylene through a Diels-Alder reaction between naphthalene and a suitable dienophile.
Sulfonamide Formation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Piperazine Introduction: The sulfonamide intermediate is further reacted with N-phenylpiperazine under reflux conditions to introduce the piperazine moiety.
Carbothioamide Formation: Finally, the compound is treated with thiocarbonyldiimidazole to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate
Biological Activity
The compound 4-(2-(4-chlorophenylsulfonamido)-1,2-dihydroacenaphthylen-1-yl)-N-phenylpiperazine-1-carbothioamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into distinct functional groups that contribute to its biological activity:
- Piperazine ring : Known for its diverse pharmacological effects, including anxiolytic and antidepressant activities.
- Sulfonamide moiety : Associated with antibacterial and antitumor activities.
- Acenaphthylene core : A polycyclic aromatic hydrocarbon that may influence the compound's interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Key Findings :
- Inhibition of Cell Proliferation : Studies have shown that derivatives of sulfonamide compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
- Induction of Apoptosis : The compound may induce programmed cell death in tumor cells through the activation of apoptotic pathways .
Antibacterial Activity
The sulfonamide group in the compound is known for its antibacterial properties. It acts by inhibiting bacterial folic acid synthesis, which is essential for bacterial growth and replication.
Research Insights :
- Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmission and is a target in neurodegenerative diseases .
- Targeting Cancer Pathways : It may disrupt pathways involved in cell cycle regulation, leading to apoptosis in cancer cells .
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability when treated with the compound, alongside increased markers for apoptosis .
Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of sulfonamide derivatives against common pathogens. The results showed that these compounds effectively inhibited bacterial growth, supporting their use as potential therapeutic agents .
Data Tables
| Activity Type | Target Cells/Organisms | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| Antibacterial | E. coli | 5 | Folic acid synthesis inhibition |
| Enzyme Inhibition | AChE | 15 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
